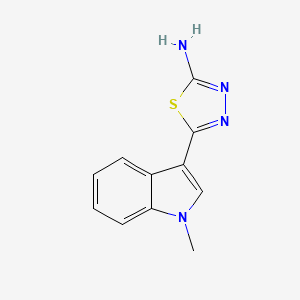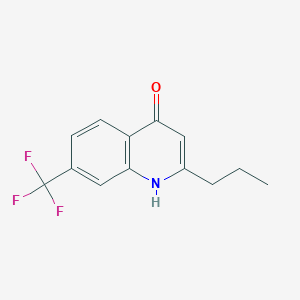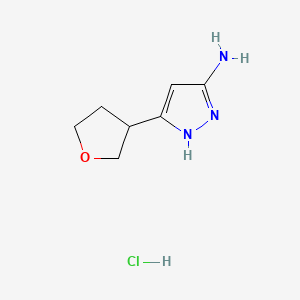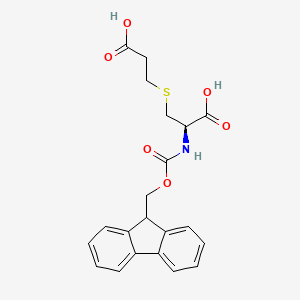![molecular formula C7H2BrF3O2 B13706260 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and reactivity. It is part of the benzo[d][1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,6-trifluorobenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, arylated derivatives, and various oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with target molecules, leading to the desired chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C7H2BrF3O2 |
|---|---|
Poids moléculaire |
254.99 g/mol |
Nom IUPAC |
5-bromo-2,2,6-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
Clé InChI |
DYTVELSWICWJFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)Br)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

